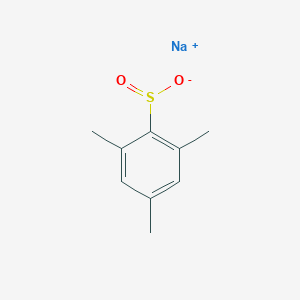

sodium;2,4,6-trimethylbenzenesulfinate

Description

Context within Arylsulfonate Chemistry

Arylsulfonates are a class of organic compounds derived from arylsulfonic acids. wikipedia.org These compounds are characterized by an aryl group attached to a sulfonate group (-SO₃⁻). wikipedia.org Sulfonic acids are known for being strong acids, significantly stronger than their carboxylic acid counterparts. wikipedia.org Consequently, their conjugate bases, the sulfonate anions, are weak bases and highly stable. wikipedia.org This stability makes the arylsulfonate group an excellent leaving group in nucleophilic substitution and elimination reactions, a property that is central to their utility in organic synthesis. wikipedia.org

The 2,4,6-trimethylbenzenesulfinate moiety is a derivative within this class, specifically originating from 2,4,6-trimethylbenzenesulfonic acid. nih.govnih.gov The presence of the three methyl groups on the benzene (B151609) ring introduces significant steric hindrance and alters the electronic properties of the aromatic system. These methyl groups are electron-donating, which can influence the reactivity of the sulfonate group compared to unsubstituted benzenesulfonate (B1194179). Arylsulfonates are versatile synthetic intermediates and have been investigated for various applications, including their use as precursors to valuable vinyl sulfones and in iron-catalyzed cross-coupling reactions. researchgate.net Their esters, in particular, are widely used as alkylating agents in organic synthesis. nih.govscience.gov

Role as a Precursor in Organic Synthesis

Sodium sulfinates (RSO₂Na), including sodium;2,4,6-trimethylbenzenesulfinate, are recognized as powerful and versatile building blocks for the synthesis of a wide array of organosulfur compounds. nih.gov Their utility stems from the multiple reaction pathways available to the sulfinate group, which can function as a sulfonylating (RSO₂–), sulfinylating (RSO–), or even a sulfenylating (RS–) agent depending on the reaction conditions. nih.gov This flexible reactivity allows for the construction of diverse chemical bonds, most notably carbon-sulfur (C–S), nitrogen-sulfur (N–S), and sulfur-sulfur (S–S) bonds. nih.gov

The reactions involving sodium sulfinates are crucial for synthesizing important classes of compounds such as sulfones, sulfonamides, and thiosulfonates. nih.govrsc.org For instance, the reaction of a sodium sulfinate with an alkyl halide can lead to the formation of a sulfone, a functional group present in many pharmaceuticals and materials. wikipedia.org The development of new synthetic methods, including photoredox catalysis and electrochemical synthesis, has further expanded the applications of sodium sulfinates. rsc.org The 2,4,6-trimethylbenzenesulfinate precursor, with its specific steric and electronic profile, can offer unique selectivity and reactivity in these transformations, making it a valuable tool for synthetic chemists.

Historical Development of Related Chemical Classes

The chemistry of organosulfur compounds, particularly sulfinic acids and their salts (sulfinates), has a rich history. Sulfinic acids (RSO₂H) are oxoacids of sulfur that are generally unstable and often prepared in situ from their more robust sulfinate salts. wikipedia.org A classic method for preparing sulfinate salts involves the reduction of sulfonyl chlorides. wikipedia.org Another established route is the reaction of Grignard reagents with sulfur dioxide. wikipedia.org

Historically, sulfinate salts have been recognized as functionally versatile reagents capable of acting as both nucleophiles and electrophiles. concordia.ca This dual reactivity has made them powerful tools in organic synthesis for decades. concordia.ca The development of palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, has also incorporated sulfinate salts to form new carbon-carbon and carbon-heteroatom bonds. concordia.ca The ongoing exploration of sulfinate chemistry continues to yield more environmentally sustainable and efficient synthetic methods, highlighting the enduring importance of this class of compounds, including specialized derivatives like sodium;2,4,6-trimethylbenzenesulfinate. concordia.ca

Properties

IUPAC Name |

sodium;2,4,6-trimethylbenzenesulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S.Na/c1-6-4-7(2)9(12(10)11)8(3)5-6;/h4-5H,1-3H3,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBCNEIBDFNEES-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)S(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the 2,4,6 Trimethylbenzenesulfinate Anion and Its Salts

Synthesis of Sodium 2,4,6-Trimethylbenzenesulfinate

The direct synthesis of sodium 2,4,6-trimethylbenzenesulfinate, a specific aryl sulfinate salt, relies on broader, well-established methods for creating the arylsulfinate functional group.

The preparation of aryl sulfinate salts is commonly achieved by introducing a sulfur dioxide (SO₂) moiety to an activated aromatic precursor. A prevalent method involves the use of organometallic reagents, such as Grignard or organolithium compounds, which are generated in situ from the corresponding aryl halides. These nucleophilic aryl species readily attack sulfur dioxide. A significant advancement in this area is the use of solid SO₂ surrogates, which are safer and easier to handle than gaseous sulfur dioxide. iitk.ac.in

One such surrogate is the adduct of sulfur dioxide with 1,4-diazabicyclo[2.2.2]octane (DABCO), known as DABSO. In a typical procedure, an aryl bromide is treated with a strong base or metal to form the organometallic reagent, which is then trapped with DABSO. A subsequent aqueous workup, often with a sodium salt like sodium carbonate, yields the desired sodium arylsulfinate. iitk.ac.inacs.org This approach offers good to high yields and is scalable. acs.org

Another strategy involves the reaction of aryl electrophiles, such as aryl halides, with a source of SO₂²⁻, like sodium hydroxymethylsulfinate (Rongalite), which acts as both the SO₂ source and a reducing agent. iitk.ac.in

Table 1: Selected Reagents for Aryl Sulfinate Salt Synthesis

| Precursor Type | Key Reagents | Intermediate | Product |

|---|---|---|---|

| Aryl Halide | Mg or n-BuLi, DABSO, Na₂CO₃(aq) | Aryl Grignard/Lithium | Sodium Arylsulfinate |

| Aryl Halide | Pd Catalyst, Rongalite | Aryl-Pd Complex | Aryl Hydroxymethyl Sulfone |

Modern organic synthesis increasingly utilizes electrochemical methods for their sustainability and mild reaction conditions. An inexpensive nickel-electrocatalytic protocol has been developed for the synthesis of aryl sulfinates from aryl iodides and bromides. nih.gov This net reductive process uses a stock solution of sulfur dioxide as the sulfur source and an electrochemical setup to replace chemical reductants. nih.gov

The reaction is performed at room temperature and exhibits broad substrate compatibility. nih.gov A key advantage is the ability to perform subsequent derivatizations in a one-pot fashion, converting the initially formed sulfinate into sulfonyl fluorides, sulfonamides, or sulfones. nih.gov This electrocatalytic sulfinylation represents a significant advancement over traditional palladium-catalyzed methods, which can be more expensive and sensitive. nih.gov

Derivatization from 2,4,6-Trimethylbenzenesulfonyl Chloride

2,4,6-Trimethylbenzenesulfonyl chloride (mesitylenesulfonyl chloride) serves as a key precursor for synthesizing various derivatives, most notably sulfonate esters, through reactions with nucleophiles like alcohols and phenols. nist.goveurjchem.com

The formation of sulfonate esters from 2,4,6-trimethylbenzenesulfonyl chloride is a standard nucleophilic substitution reaction. The sulfur atom in the sulfonyl chloride is highly electrophilic and readily attacked by the oxygen atom of an alcohol or phenol (B47542). A widely used method involves treating the alcohol with the sulfonyl chloride in the presence of a non-nucleophilic amine base, such as pyridine (B92270) or triethylamine. byjus.com The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion. chempedia.info The reaction generally proceeds with retention of configuration at the alcohol's stereocenter because the carbon-oxygen bond of the alcohol is not broken.

The synthesis of 2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate (B281753) exemplifies the reaction between a sulfonyl chloride and a phenol. In this reaction, 2,4,6-trimethylbenzenesulfonyl chloride would be reacted with 2,4-dinitrophenol (B41442). Due to the electron-withdrawing nature of the two nitro groups, 2,4-dinitrophenol is more acidic than phenol, but its oxygen atom remains a competent nucleophile. The reaction would typically be carried out in a suitable solvent with a base like pyridine to sequester the HCl formed.

Reaction Scheme:

Reactants: 2,4,6-Trimethylbenzenesulfonyl Chloride + 2,4-Dinitrophenol

Catalyst/Base: Pyridine

Product: 2,4-Dinitrophenyl 2,4,6-Trimethylbenzenesulfonate

Byproduct: Pyridinium (B92312) hydrochloride

The Schotten-Baumann reaction provides conditions for the acylation of alcohols and amines using a two-phase system of water and an organic solvent. iitk.ac.inchempedia.info This method is applicable to the synthesis of sulfonate esters from sulfonyl chlorides. byjus.com The reaction is performed with an aqueous solution of a base, such as sodium hydroxide. chempedia.info

Despite the presence of water, the reaction is successful because the sulfonyl chloride is typically dissolved in an immiscible organic solvent and reacts faster with the alcohol or phenol nucleophile than it does with water (hydrolysis). The aqueous base neutralizes the generated HCl, preventing protonation of the alcohol and promoting the reaction. chempedia.info An environmentally benign approach has been developed using aqueous bases like potassium carbonate, which can catalyze the reaction by increasing the electrophilicity of the sulfur center. byjus.com This method avoids the use of often undesirable solvents and amine bases. byjus.com

Table 2: List of Mentioned Compounds

| Compound Name | IUPAC Name | Formula |

|---|---|---|

| Sodium 2,4,6-trimethylbenzenesulfinate | sodium;2,4,6-trimethylbenzenesulfinate | C₉H₁₁NaO₂S |

| 2,4,6-Trimethylbenzenesulfonyl Chloride | 2,4,6-trimethylbenzenesulfonyl chloride | C₉H₁₁ClO₂S |

| 2,4-Dinitrophenyl 2,4,6-Trimethylbenzenesulfonate | 2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate | C₁₅H₁₄N₂O₇S |

| 2,4-Dinitrophenol | 2,4-dinitrophenol | C₆H₄N₂O₅ |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 1,4-diazabicyclo[2.2.2]octane | C₆H₁₂N₂ |

Sulfonylation of Cyclodextrins

The selective sulfonylation of cyclodextrins at the primary hydroxyl groups is a key modification that provides a reactive site for further functionalization. The 2,4,6-trimethylbenzenesulfonyl group is a valuable activating group for this purpose.

Synthesis of 6A-(2,4,6-Trimethylbenzenesulfonate)-α-Cyclodextrin

The synthesis of 6A-(2,4,6-trimethylbenzenesulfonate)-α-cyclodextrin involves the reaction of α-cyclodextrin with 2,4,6-trimethylbenzenesulfonyl chloride. A notable procedure for this transformation was reported by Fujita and coworkers. google.com In this method, the reaction is carried out in pyridine, which acts as both a solvent and a base.

To achieve the desired monosubstitution at the 6A-position, a significant excess of the sulfonylating agent is employed. Specifically, nine equivalents of 2,4,6-trimethylbenzenesulfonyl chloride (mesitylenesulfonyl chloride) are reacted with α-cyclodextrin at room temperature for one hour. google.com The use of a large excess of the sulfonyl chloride helps to drive the reaction towards the formation of the desired product.

Following the reaction, the purification of the product is critical to isolate the monosulfonylated cyclodextrin (B1172386) from unreacted starting material and polysulfonylated byproducts. The product is purified using reversed-phase column chromatography (RPC), a technique well-suited for separating compounds with different hydrophobicities. This purification method yields the 6A-(2,4,6-trimethylbenzenesulfonate)-α-cyclodextrin in a yield of approximately 25%. google.com

Table 1: Synthesis of 6A-(2,4,6-Trimethylbenzenesulfonate)-α-Cyclodextrin

| Reactants | Reagents/Solvents | Reaction Conditions | Purification | Yield |

|---|---|---|---|---|

| α-Cyclodextrin, 2,4,6-Trimethylbenzenesulfonyl chloride (9 eq.) | Pyridine | Room temperature, 1 hour | Reversed-Phase Chromatography (RPC) | ~25% |

Synthesis of 6A-(2,4,6-Trimethylbenzenesulfonate)-β-Cyclodextrin

The synthesis of the β-cyclodextrin analogue, 6A-(2,4,6-trimethylbenzenesulfonate)-β-cyclodextrin, is also achieved through the reaction with 2,4,6-trimethylbenzenesulfonyl chloride in pyridine. A procedure for this synthesis has been described by Sforza and colleagues. google.com

In this case, two equivalents of 2,4,6-trimethylbenzenesulfonyl chloride are reacted with β-cyclodextrin. The reaction is conducted in pyridine at room temperature and is allowed to proceed for 24 hours. google.com The extended reaction time, as compared to the α-cyclodextrin analogue, may be necessary to achieve sufficient conversion.

Purification of the resulting product is accomplished using preparative High-Performance Liquid Chromatography (HPLC). This technique provides high-resolution separation, which is essential for obtaining the pure monosubstituted product. The synthesis yields 6A-(2,4,6-trimethylbenzenesulfonate)-β-cyclodextrin in a 19% yield. google.com

Table 2: Synthesis of 6A-(2,4,6-Trimethylbenzenesulfonate)-β-Cyclodextrin

| Reactants | Reagents/Solvents | Reaction Conditions | Purification | Yield |

|---|---|---|---|---|

| β-Cyclodextrin, 2,4,6-Trimethylbenzenesulfonyl chloride (2 eq.) | Pyridine | Room temperature, 24 hours | Preparative HPLC | 19% |

Formation of Ionic Liquids Containing the 2,4,6-Trimethylbenzenesulfinate Anion

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have garnered significant interest as designer solvents and functional materials. The 2,4,6-trimethylbenzenesulfonate anion can be incorporated into ILs, leading to materials with specific physicochemical properties.

Preparation of Tetrabutylphosphonium (B1682233) 2,4,6-Trimethylbenzenesulfonate

A common and effective method for the synthesis of phosphonium-based ionic liquids with a specific anion is through an anion exchange reaction. This methodology has been successfully applied to prepare a series of tetrabutylphosphonium-based ILs with various benzenesulfonate (B1194179) derivatives, including tetrabutylphosphonium 2,4,6-trimethylbenzenesulfonate ([TBP][TMBS]). nih.gov

The synthesis starts with a commercially available tetrabutylphosphonium salt, typically tetrabutylphosphonium bromide ([TBP][Br]). This salt is then subjected to an anion exchange with a salt containing the desired 2,4,6-trimethylbenzenesulfonate anion, such as sodium 2,4,6-trimethylbenzenesulfonate. nih.gov The reaction is generally carried out in a suitable solvent, and the progress of the exchange can be monitored by various analytical techniques. The driving force for the reaction is often the precipitation of the inorganic bromide salt (e.g., NaBr), which can be removed by filtration.

After the reaction is complete, the resulting ionic liquid is purified to remove any remaining starting materials or byproducts. This purification may involve washing with appropriate solvents and drying under vacuum to yield the final product, tetrabutylphosphonium 2,4,6-trimethylbenzenesulfonate.

Table 3: Preparation of Tetrabutylphosphonium 2,4,6-Trimethylbenzenesulfonate

| Starting Material | Reactant | Method | Product |

|---|---|---|---|

| Tetrabutylphosphonium bromide | Sodium 2,4,6-trimethylbenzenesulfonate | Anion Exchange | Tetrabutylphosphonium 2,4,6-trimethylbenzenesulfonate |

Synthesis of Stilbazolium 2,4,6-Trimethylbenzenesulfonate Derivatives (e.g., DSTMS)

Stilbazolium salts are a class of organic ionic compounds known for their excellent nonlinear optical (NLO) properties. One of the most promising materials in this family is 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS). researchgate.net The synthesis of DSTMS and its analogues is typically achieved through a Knoevenagel condensation reaction. mdpi.comhep.com.cn

This reaction involves the condensation of an activated pyridinium salt with a substituted benzaldehyde (B42025) in the presence of a basic catalyst. For the synthesis of DSTMS, the precursors are 1-methyl-4-picolinium 2,4,6-trimethylbenzenesulfonate and 4-N,N-dimethylaminobenzaldehyde. The picolinium salt is first synthesized by the reaction of 4-picoline with a methylating agent that also introduces the desired anion, or through a subsequent anion exchange.

The Knoevenagel condensation is then carried out in a suitable solvent, such as methanol (B129727), with a catalytic amount of a base, commonly piperidine. hep.com.cn The reaction mixture is typically heated to facilitate the condensation. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.

Upon completion of the reaction, the crude product is isolated. Purification is a critical step to obtain high-purity DSTMS suitable for crystal growth and NLO applications. This is often achieved by successive recrystallizations from a suitable solvent like methanol. hep.com.cn

Table 4: Synthesis of Stilbazolium 2,4,6-Trimethylbenzenesulfonate Derivatives (DSTMS)

| Reactants | Catalyst/Solvent | Reaction Type | Purification |

|---|---|---|---|

| 1-methyl-4-picolinium 2,4,6-trimethylbenzenesulfonate, 4-N,N-dimethylaminobenzaldehyde | Piperidine/Methanol | Knoevenagel Condensation | Recrystallization from methanol |

Advanced Characterization and Structural Elucidation

X-ray Crystallographic Investigations of 2,4,6-Trimethylbenzenesulfonate (B281753) Compounds

The following subsections detail the specific findings from X-ray diffraction studies on the sodium, 2,4-dinitrophenyl, and ammonium (B1175870) salts of 2,4,6-trimethylbenzenesulfonic acid.

Detailed experimental data from single-crystal X-ray diffraction studies on sodium 2,4,6-trimethylbenzenesulfonate are not extensively available in the surveyed scientific literature. The compound, identified by the CAS number 6148-75-0, consists of a sodium cation (Na⁺) and a 2,4,6-trimethylbenzenesulfonate anion (C₉H₁₁O₃S⁻). While computational models and basic chemical data are available, a definitive solid-state structure with precise bond lengths, angles, and crystal packing information from experimental crystallography is not publicly documented.

Table 1: General Information for Sodium 2,4,6-Trimethylbenzenesulfonate

| Identifier | Value |

|---|---|

| Chemical Formula | C₉H₁₁NaO₃S |

| CAS Number | 6148-75-0 |

| Molecular Weight | 222.24 g/mol |

Data sourced from PubChem Compound Summary for CID 23661859. nih.gov

The crystal structure of 2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate (C₁₅H₁₄N₂O₇S) has been successfully elucidated, providing a clear picture of its molecular geometry. nih.goveurjchem.com The analysis reveals that the compound crystallizes in a monoclinic system with the space group P2₁/c. nih.goveurjchem.com

A key feature of its architecture is the orientation of the two aromatic rings, which are positioned gauche to one another. nih.goveurjchem.com This conformation is characterized by a C7–S1–O1–C1 torsion angle of 73.8(2)°. eurjchem.com The sulfonate group displays typical bond lengths, with the S=O bonds measuring 1.4183(19) Å and 1.4198(19) Å, and the S–O ester bond length being 1.6387(18) Å. nih.goveurjchem.com The bond angles around the sulfur atom, such as the O2=S1=O3 angle of 119.19(12)°, are consistent with other phenyl arene sulfonates that exhibit a gauche conformation. eurjchem.com

Table 2: Crystallographic Data for 2,4-Dinitrophenyl 2,4,6-Trimethylbenzenesulfonate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.8773(10) |

| b (Å) | 8.9070(14) |

| c (Å) | 25.557(4) |

| β (°) | 93.0630(18) |

| Volume (ų) | 1563.3(4) |

| Z | 4 |

| Temperature (K) | 173.15 |

Data from a 2022 study by Stenfors and Ngassa. nih.goveurjchem.com

Ammonium 2,4,6-trimethylbenzenesulfonate (NH₄⁺·C₉H₁₁O₃S⁻) has been shown to exhibit polymorphism, meaning it can crystallize into different solid-state forms with distinct molecular arrangements. nih.gov

Research has led to the crystallization and identification of two polymorphs of ammonium 2,4,6-trimethylbenzenesulfonate. nih.gov These have been designated as polymorph (I), which belongs to the monoclinic crystal system, and polymorph (II), which is orthorhombic. nih.gov The existence of these two forms was discovered during investigations into amination reactions. nih.gov

The structural differences between the two polymorphs are underpinned by distinct hydrogen-bonding networks. In both forms, the ammonium cations (NH₄⁺) and the 2,4,6-trimethylbenzenesulfonate anions are linked by N⁺-H···O⁻ hydrogen bonds. nih.gov

However, the specific patterns of these interactions, described using graph-set notation, differ:

Polymorph (I) (Monoclinic): Features R⁴₄(12) and R⁴₂(8) graph-set ring motifs. nih.gov

Polymorph (II) (Orthorhombic): Contains the same R⁴₄(12) ring motif but combines it with an R⁴₃(10) motif instead. nih.gov

Table 3: Hydrogen-Bonding Motifs in Ammonium 2,4,6-Trimethylbenzenesulfonate Polymorphs

| Polymorph | Crystal System | Graph-Set Ring Motifs |

|---|---|---|

| (I) | Monoclinic | R⁴₄(12) and R⁴₂(8) |

| (II) | Orthorhombic | R⁴₄(12) and R⁴₃(10) |

Data from a 2005 study by Aucott et al. nih.gov

The variations in hydrogen-bonding lead to different crystal packing structures. Both polymorphs adopt a thick-sheet arrangement where the ammonium cations are enclosed between two layers of the sulfonate anions. nih.gov

The primary distinction lies in the orientation of the aromatic rings within these sheets:

In polymorph (I) , the aromatic rings of the anions are nearly coplanar, resulting in the formation of parallel sheets. nih.gov

In polymorph (II) , the sheets are antiparallel. The anions within these sheets pack in a "herring-bone" fashion, with the planes of adjacent aromatic rings forming an angle of 78.76(8)°. nih.gov

Polymorphism Studies of Ammonium 2,4,6-Trimethylbenzenesulfonate

Spectroscopic Characterization Techniques

Spectroscopic methods provide a non-destructive means to probe the molecular framework of a substance. For sodium;2,4,6-trimethylbenzenesulfinate, Fourier-transform infrared (FT-IR) spectroscopy is employed to identify its functional groups and the nature of their vibrations, while nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the atomic arrangement and electronic environment of the hydrogen and carbon atoms in a solution state.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups and vibrational modes.

The key functional groups in sodium;2,4,6-trimethylbenzenesulfinate are the trimethyl-substituted benzene (B151609) ring and the sulfinate group (-SO₂⁻). The expected vibrational frequencies are summarized below. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups is expected just below 3000 cm⁻¹. The aromatic C=C stretching vibrations cause a series of bands in the 1600-1400 cm⁻¹ region. The most characteristic vibration for the sulfinate moiety is the S=O stretching, which is expected to appear as a strong band in the region of 1100-1000 cm⁻¹. This is distinct from the sulfonate group (-SO₃⁻) in related compounds, which would show asymmetric and symmetric stretching bands at higher wavenumbers (typically ~1250-1120 cm⁻¹ and ~1080-1030 cm⁻¹, respectively).

Table 1: Predicted FT-IR Spectral Data for Sodium;2,4,6-trimethylbenzenesulfinate

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretching |

| ~2980-2870 | Medium | Aliphatic C-H Stretching (CH₃) |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C Ring Stretching |

| ~1450 | Medium | Asymmetric CH₃ Bending |

| ~1380 | Weak | Symmetric CH₃ Bending |

| ~1100-1000 | Strong | S=O Asymmetric Stretching |

Note: The values presented are based on established group frequencies and data from analogous compounds, as direct experimental data for the title compound was not found in the searched resources.

NMR spectroscopy is a powerful technique for determining the structure of a molecule in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR Spectroscopy: The proton NMR spectrum of sodium;2,4,6-trimethylbenzenesulfinate is expected to be relatively simple due to the high symmetry of the molecule. Two distinct signals are predicted: one for the aromatic protons and one for the protons of the three methyl groups. The two protons on the aromatic ring are chemically equivalent and should appear as a singlet. The nine protons of the three methyl groups are also equivalent to each other (two ortho-methyl groups and one para-methyl group) and will produce a second, more intense singlet. The chemical shifts are influenced by the electron-withdrawing nature of the sulfinate group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. Due to the molecule's symmetry, four distinct signals are expected for the aromatic carbons: one for the carbon attached to the sulfinate group (C-S), one for the two carbons bearing methyl groups at the ortho positions, one for the two carbons adjacent to them, and one for the carbon with the para-methyl group. Additionally, two signals are expected for the methyl carbons: one for the two equivalent ortho-methyl groups and one for the para-methyl group.

Table 2: Predicted ¹H NMR Spectral Data for Sodium;2,4,6-trimethylbenzenesulfinate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~6.8-7.0 | Singlet | 2H | Aromatic H (meta-H) |

| ~2.5-2.6 | Singlet | 3H | para-CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data for Sodium;2,4,6-trimethylbenzenesulfinate

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~145-148 | Aromatic C-S |

| ~140-142 | Aromatic C (para-C) |

| ~137-139 | Aromatic C (ortho-C) |

| ~130-132 | Aromatic C (meta-C) |

| ~22-24 | ortho-CH₃ |

Note: The chemical shift values are estimates based on analogous structures like 2,4,6-trimethylbenzenesulfonic acid. chemicalbook.com Actual experimental values may vary depending on the solvent and other experimental conditions.

Reaction Mechanisms and Mechanistic Studies of the 2,4,6 Trimethylbenzenesulfinate Moiety

Nucleophilic Substitution at Sulfonyl Centers

Nucleophilic substitution at the tetracoordinate, tetrahedral sulfur atom of sulfonyl compounds is a fundamental reaction class. These reactions are central to the synthetic utility of reagents like 2,4,6-trimethylbenzenesulfonyl chloride (mesitylenesulfonyl chloride), which is derived from the corresponding sulfinate.

Nucleophilic substitution at a sulfonyl sulfur atom can proceed through several mechanistic pathways, primarily the synchronous Sₙ2-type mechanism or a stepwise addition-elimination (A-E) mechanism. mdpi.comnih.gov

The Sₙ2 mechanism is a concerted, one-step process where the nucleophile attacks the electrophilic sulfur atom, and the leaving group departs simultaneously. lasalle.edu This pathway proceeds through a single, high-energy transition state and results in the inversion of stereochemical configuration at the sulfur center. mdpi.comorganic-chemistry.org The reaction is bimolecular, with its rate dependent on the concentrations of both the sulfonyl substrate and the nucleophile. masterorganicchemistry.com

Alternatively, the addition-elimination (A-E) mechanism involves two steps. First, the nucleophile adds to the sulfonyl sulfur, forming a pentacoordinate, trigonal bipyramidal intermediate, often referred to as a sulfurane. mdpi.comnih.gov In the second step, the leaving group is eliminated from this intermediate to yield the final product. mdpi.com Distinguishing unequivocally between a concerted Sₙ2 displacement and a stepwise A-E mechanism can be challenging, as both typically result in inversion of configuration. nih.gov However, theoretical studies, such as DFT calculations on the chloride exchange reaction in arenesulfonyl chlorides, have revealed that for many common nucleophiles and leaving groups, the reaction proceeds via a single transition state, consistent with the Sₙ2 mechanism. mdpi.comnih.gov The choice between the Sₙ2 and A-E pathways can be influenced by the nature of the nucleophile, the leaving group, and the substituents on the aryl ring. For instance, the identity exchange reaction of arenesulfonyl chlorides proceeds via an Sₙ2 mechanism, whereas the analogous fluoride (B91410) exchange is believed to occur through an A-E pathway involving a sulfurane intermediate. mdpi.comnih.gov

While direct mechanistic studies on the catalytic effect of the sodium cation in sodium 2,4,6-trimethylbenzenesulfinate are not extensively documented, the role of metal ions in catalyzing nucleophilic substitutions at related phosphoryl and sulfonyl centers provides significant insight. Metal cations can function as Lewis acids, enhancing the reaction rate by interacting with the substrate and/or the nucleophile. nih.govresearchgate.net

A plausible catalytic role for a cation like Na⁺ or K⁺ involves coordination to the oxygen atoms of the sulfonyl group. This interaction would polarize the S-O bonds, increasing the electrophilicity of the sulfur atom and making it more susceptible to nucleophilic attack. nih.gov This mode of activation has been demonstrated in the synthesis of sulfonamides from sulfonyl fluorides, where calcium triflimide [Ca(NTf₂)²] serves as an effective Lewis acid catalyst. nih.govresearchgate.net Computational studies suggest a two-point contact between the calcium ion and the sulfonyl oxygens activates the sulfur center. researchgate.net

The structure and properties of the nucleophile profoundly affect the rate and mechanism of substitution at a sulfonyl center. Key factors include the nucleophile's basicity, polarizability, and steric bulk. razi.ac.irkhanacademy.org

Generally, for a series of nucleophiles with the same attacking atom, nucleophilicity correlates with basicity. libretexts.org However, when comparing nucleophiles across a row of the periodic table, nucleophilicity increases as basicity increases (e.g., R₂N⁻ > RO⁻ > F⁻). stpeters.co.in In contrast, when moving down a group, polarizability becomes a more dominant factor in protic solvents; larger, more polarizable atoms are better nucleophiles (e.g., I⁻ > Br⁻ > Cl⁻ > F⁻), which is the reverse of their basicity order. khanacademy.org This is because larger ions are less tightly solvated, making them more available to react. libretexts.org

For reactions at the "hard" electrophilic sulfonyl sulfur center, basicity and electronegativity are often considered more paramount than polarizability in determining relative reactivity. researchgate.net Stronger, more reactive nucleophiles tend to favor the bimolecular Sₙ2 pathway. lasalle.edu

Steric hindrance in the nucleophile can significantly decrease the reaction rate. razi.ac.irstpeters.co.in Bulky nucleophiles will have greater difficulty approaching the sterically shielded sulfonyl center, particularly one flanked by two ortho-methyl groups as in the 2,4,6-trimethylbenzenesulfinate moiety. This leads to slower reaction rates compared to smaller, less hindered nucleophiles of comparable electronic strength.

The reaction mechanisms at sulfonyl centers share notable analogies with those at carbonyl centers, though important differences exist. Both feature an electrophilic central atom (sulfur or carbon) double-bonded to oxygen, making them targets for nucleophiles. The addition-elimination mechanism, common for carboxylic acid derivatives, is conceptually similar to the A-E pathway proposed for sulfonyl compounds. nih.gov In both cases, a nucleophile adds to form a tetrahedral (from trigonal planar carbonyl) or trigonal bipyramidal (from tetrahedral sulfonyl) intermediate, which then expels a leaving group to restore the double bond or tetrahedral geometry.

However, there are key distinctions:

Geometry: The sulfonyl group has a tetrahedral geometry, whereas the carbonyl group is trigonal planar. This difference in ground-state geometry influences the trajectory of nucleophilic attack.

Electron-Withdrawing Ability: The sulfonyl group is generally considered a stronger electron-withdrawing group than the carbonyl group. researchgate.netrsc.org

Charge Delocalization: The carbonyl group is more efficient at delocalizing negative charge in intermediates and transition states through resonance compared to the sulfonyl group. researchgate.net

Reactivity Dichotomy: In reactions with ylides, the difference is stark. Phosphorus ylides react with carbonyls to give alkenes (Wittig reaction), whereas sulfur ylides typically yield epoxides (Corey-Chaykovsky reaction). acs.org This highlights fundamental differences in the stability and decomposition pathways of the respective intermediates (oxaphosphetane vs. betaine).

The table below summarizes some key comparative properties.

A counterintuitive phenomenon known as "steric acceleration" is observed in nucleophilic substitutions of arenesulfonyl compounds bearing two ortho-alkyl substituents, such as the 2,4,6-trimethylphenyl moiety. mdpi.comresearchgate.net While steric hindrance typically slows down reactions by impeding the approach of a nucleophile, these compounds exhibit enhanced reactivity. mdpi.comnih.gov

Kinetic data from chloride-chloride exchange reactions clearly illustrate this effect. While electron-donating groups in the para position (like a methyl group) decrease the reaction rate by reducing the electrophilicity of the sulfur atom, the addition of two ortho-methyl groups causes a significant rate increase.

Regioselective Bond Cleavage Reactions

The 2,4,6-trimethylbenzenesulfinate moiety can undergo bond cleavage at different positions, primarily at the Carbon-Sulfur (C-S) or Sulfur-Oxygen (S-O) bonds. The regioselectivity of this cleavage is dictated by the reaction conditions and the nature of the reacting partner.

In many synthetic applications, sulfinates are used as nucleophiles where the S-O bonds remain intact while a new bond is formed at the sulfur atom. However, under different conditions, particularly reductive or certain catalytic processes, C-S bond cleavage can occur. For instance, studies on the decomposition of metal-sulfinate complexes have shown that the strength of the C-S bond is a critical factor. The C(aryl)-S bond in benzenesulfinate (B1229208) is substantially stronger than the C(alkyl)-S bond in methanesulfinate. researchgate.net This difference in bond strength directs the fragmentation pathway, with the weaker alkyl C-S bond being more susceptible to cleavage. researchgate.net

In the context of desulfonylative reactions, aryl sulfinates can act as sources of aryl groups, which implies a C-S bond cleavage. Palladium-catalyzed desulfonylative cross-coupling reactions, for example, utilize sodium arylsulfinates to form new carbon-carbon or carbon-heteroatom bonds, proceeding through a mechanism that involves the cleavage of the C-S bond. libretexts.org

The steric hindrance from the ortho-methyl groups in the 2,4,6-trimethylbenzenesulfinate moiety can also influence regioselectivity. By twisting the plane of the aromatic ring relative to the C-S-O bonds, the conjugation between the ring's π-system and the sulfur atom is reduced. This electronic perturbation could potentially weaken the C-S bond, making it more prone to cleavage under specific reductive or catalytic conditions compared to a non-hindered arenesulfinate.

C–O/S–O Bond Cleavage in Amination Processes

The amination of substrates using reagents derived from 2,4,6-trimethylbenzenesulfonic acid can proceed through two distinct mechanistic pathways, dictated by the regioselectivity of bond cleavage: C–O or S–O bond scission. The nature of the aminating agent and the reaction conditions play a crucial role in determining which of these pathways is favored.

In reactions involving O-acyl hydroxylamines, such as O-(2,4,6-trimethylbenzoyl)hydroxylamines, a transition-metal-free electrophilic amination has been reported. uni-muenchen.deresearchgate.net These reactions proceed with high chemoselectivity, aminating a wide range of organozinc and organomagnesium reagents. uni-muenchen.deresearchgate.net The bulky 2,4,6-trimethylbenzoyl group is thought to direct the nucleophilic attack of the organometallic reagent to the nitrogen atom, leading to the cleavage of the N-O bond, while the C-O and S-O bonds remain intact during the key bond-forming step.

Conversely, in the context of nucleophilic aromatic substitution (SNAAr) reactions, aryl sulfonates can serve as electrophiles. The competition between C–O and S–O bond cleavage becomes a critical factor. While not specifically detailing the 2,4,6-trimethylbenzenesulfinate, studies on related aryl sulfonates have shown that the regioselectivity of amination is highly dependent on the nature of the nucleophile and the structure of the aryl sulfonate.

A pertinent example is the use of O-(2,4,6-trimethylphenylsulfonyl)oximes in the presence of a copper catalyst for the amination of organozinc reagents. researchgate.net In these cases, the reaction proceeds via a pathway that ultimately results in the formation of a C-N bond, implying a process that avoids direct cleavage of the strong S-O bond of the sulfonyl group itself.

Detailed mechanistic studies on the direct amination of sodium 2,4,6-trimethylbenzenesulfinate are less common, as the sulfinate is more frequently employed as a sulfonyl radical precursor. However, the related chemistry of its derivatives highlights the nuanced reactivity of the sulfonyl group and its potential for selective bond cleavage.

Radical Chemistry and Radical Intermediates

The generation and subsequent reactions of sulfonyl radicals are central to the synthetic utility of sodium 2,4,6-trimethylbenzenesulfinate. This moiety serves as a convenient and efficient source of the 2,4,6-trimethylphenylsulfonyl radical under various conditions.

The 2,4,6-trimethylphenylsulfonyl radical can be generated from sodium 2,4,6-trimethylbenzenesulfinate through several methods, most notably through oxidative processes. These methods often employ chemical oxidants or electrochemical means. In recent years, photoredox catalysis has emerged as a particularly mild and efficient method for generating these radicals. mdpi.com

Under photoredox conditions, a photocatalyst, upon excitation by visible light, can oxidize the sulfinate anion to the corresponding sulfonyl radical. This process is highly efficient and allows for the generation of the radical under neutral and ambient conditions, which is a significant advantage over harsher oxidative methods.

Once generated, the 2,4,6-trimethylphenylsulfonyl radical can participate in a variety of radical cascade reactions, with cyclizations being a prominent example. These reactions are powerful tools for the construction of complex cyclic and polycyclic frameworks.

A notable application is the silver-mediated regioselective sulfonylation-cyclization of linear dienes with sodium sulfinates, which has been used to synthesize sulfonylated 6- and 7-membered cyclic enamines. nih.gov In these reactions, the sulfonyl radical adds to one of the double bonds of the diene, generating a carbon-centered radical which then undergoes an intramolecular cyclization onto the remaining double bond. This cascade process allows for the formation of multiple bonds in a single synthetic operation.

Another example is the photoinduced photocatalyst-free cascade cyclization of alkynes with sodium sulfinates for the synthesis of benzothiophenes and thioflavones. mdpi.com The proposed mechanism involves the generation of a sulfonyl radical which adds to the alkyne to form a vinyl radical. This intermediate then undergoes an intramolecular cyclization to afford the heterocyclic product. mdpi.com

| Reaction | Substrate | Reagents | Product | Yield (%) | Reference |

| Sulfonylation-cyclization | Linear diene | Sodium sulfinate, Ag(I) salt | Sulfonylated cyclic enamine | - | nih.gov |

| Cascade cyclization | 2-Alkynylthioanisole | Sodium 4-methylbenzenesulfinate, KI, K₂S₂O₈, blue LEDs | Benzothiophene derivative | 82 | mdpi.com |

This table presents examples of sulfonyl radical-triggered cyclization reactions.

Photoredox catalysis has revolutionized the field of radical chemistry, and the reactions of sulfinates are no exception. The ability to generate sulfonyl radicals under mild, visible-light-mediated conditions has opened up new avenues for their application in organic synthesis.

A prime example is the nickel/organoboron-catalyzed coupling of aryl bromides with sodium sulfinates under visible light. mdpi.com This dual catalytic system utilizes a photocatalyst to generate the sulfonyl radical from the sulfinate, which then participates in a nickel-catalyzed cross-coupling cycle to form the desired sulfone. This method is notable for its use of a noble-metal-free photocatalyst and its broad substrate scope. mdpi.com

| Reaction | Aryl Halide | Sulfinate | Catalysts | Product | Yield (%) | Reference |

| Sulfonylation | 4-Bromobenzonitrile | Sodium benzenesulfinate | NiBr₂·diglyme, AQDAB photocatalyst | 4-Cyanophenyl phenyl sulfone | 85 | mdpi.com |

| Sulfonylation | 1-(4-Bromophenyl)ethan-1-one | Sodium benzenesulfinate | NiBr₂·diglyme, AQDAB photocatalyst | 4-Acetylphenyl phenyl sulfone | 80 | mdpi.com |

This table showcases examples of photoredox catalytic sulfonylation reactions.

Direct light-induced cleavage of the S-O bond in sulfonate esters has also been explored as a method for generating sulfonyl radicals for sulfonylation reactions. While this method does not directly involve sodium 2,4,6-trimethylbenzenesulfinate, it represents an alternative pathway to the same reactive intermediate. This approach demonstrates the versatility of photochemical methods in accessing sulfonyl radicals from different precursors.

Transition Metal-Catalyzed Transformations

The 2,4,6-trimethylbenzenesulfinate moiety can also participate in a range of transition metal-catalyzed reactions, most notably cross-coupling reactions to form sulfones. Palladium, nickel, and copper are the most commonly employed metals for these transformations.

Palladium-catalyzed reactions have been developed for the direct sulfonylation of C-H bonds, although these often utilize SO₂ surrogates rather than pre-formed sulfinates. researchgate.net However, a palladium-catalyzed tandem reaction of 2-hydroxyarylacetonitriles with sodium sulfinates has been reported for the one-pot synthesis of 2-arylbenzofurans. rsc.org This reaction proceeds through a proposed mechanism involving desulfinative addition followed by intramolecular annulation. rsc.org

Nickel catalysis has proven to be particularly effective for the sulfonylation of aryl halides and sulfonates. As mentioned previously, a dual nickel/photoredox catalytic system allows for the coupling of aryl bromides with sodium sulfinates under visible light. mdpi.com Nickel-catalyzed Mizoroki-Heck reactions of aryl sulfonates have also been developed, demonstrating the versatility of nickel in activating sulfonate substrates. nih.govmit.edu Furthermore, nickel-catalyzed sulfonylation of aryl bromides using potassium metabisulfite (B1197395) as an SO₂ surrogate has been mechanistically investigated, providing insights into the role of the metal center in these transformations. nih.gov

Copper-catalyzed cross-coupling reactions of sodium sulfinates with aryl halides are also well-established methods for the synthesis of aryl sulfones. These reactions often require the use of a ligand to facilitate the coupling process.

| Reaction | Electrophile | Sulfinate | Catalyst | Ligand | Product | Yield (%) | Reference |

| Tandem Reaction/Cyclization | 2-Hydroxyarylacetonitrile | Sodium benzenesulfinate | Pd(OAc)₂ | - | 2-Arylbenzofuran | up to 85 | rsc.org |

| Cross-Coupling | Aryl bromide | Sodium benzenesulfinate | NiBr₂·diglyme | dtbbpy | Aryl sulfone | up to 85 | mdpi.com |

This table provides examples of transition metal-catalyzed reactions involving sodium sulfinate.

Palladium(II)-Catalyzed Addition Reactions to Nitriles

Palladium(II) catalysis has proven to be a potent tool for the transformation of sodium arylsulfinates, including sodium 2,4,6-trimethylbenzenesulfinate, into valuable organic molecules. A notable application is the desulfitative addition to nitriles to form aryl ketones, a reaction that has been the subject of detailed mechanistic investigation. organic-chemistry.org

The generation of the key aryl-palladium(II) intermediate from sodium 2,4,6-trimethylbenzenesulfinate proceeds through a desulfinative pathway. This process involves the coordination of the sulfinate to the palladium(II) center, followed by the extrusion of sulfur dioxide (SO2) to form the crucial Ar-Pd(II) species. This desulfitation step is a critical initiation for the subsequent catalytic cycle.

The general mechanism, elucidated through studies on various sodium arylsulfinates, suggests an initial ligand exchange where the sulfinate displaces a ligand on the palladium(II) precursor. organic-chemistry.org This is followed by the irreversible loss of SO2, which drives the reaction forward and leads to the formation of the aryl-palladium complex. This intermediate is then poised to react with the nitrile substrate.

The desulfitative route to aryl-palladium intermediates from sodium arylsulfinates has been compared to the analogous decarboxylative route using carboxylic acids. organic-chemistry.org These studies reveal that the energy barrier for the desulfitation of arylsulfinates is often lower than that for the decarboxylation of the corresponding carboxylic acids.

For instance, computational studies have shown that the generation of the aryl-palladium intermediate from sodium benzenesulfinate requires less energy compared to the decarboxylation of benzoic acid. organic-chemistry.org This suggests that arylsulfinates can be more reactive coupling partners under certain palladium-catalyzed conditions. This enhanced reactivity can be attributed to the facile extrusion of the stable SO2 molecule. While specific data for the 2,4,6-trimethyl derivatives are part of a broader study, the general trend indicates a favorable kinetic profile for the sulfinate.

Table 1: Comparative Reactivity of Aryl Precursors in Palladium-Catalyzed Reactions

| Aryl Precursor | Leaving Group | Relative Reactivity | Reference |

| Sodium arylsulfinate | SO2 | Higher | organic-chemistry.org |

| Aryl carboxylic acid | CO2 | Lower | organic-chemistry.org |

Copper(II)-Catalyzed Transformations Involving Sulfinates

Copper(II) catalysts offer a versatile platform for a range of transformations involving sulfinate reagents, including sodium;2,4,6-trimethylbenzenesulfinate. These reactions often proceed through mechanisms distinct from those of palladium and iron.

One significant copper-catalyzed transformation is the synthesis of "masked" aryl sulfinates. nih.gov In this approach, an aryl halide is coupled with a sulfonylation reagent in the presence of a copper catalyst to form a stable sulfone. This sulfone can then be unmasked under specific conditions to release the desired sulfinate. This method provides a practical way to handle and utilize sulfinates in subsequent reactions.

Another important copper-catalyzed reaction is the C-H functionalization of arenes and heteroarenes using sodium sulfinates as the sulfonating agent. For instance, the para-selective C-H sulfonylation of anilines with sodium sulfinates has been achieved using a copper(II) catalyst. The proposed mechanism involves the formation of a sulfonyl radical via single-electron transfer from the sulfinate to a high-valent copper species. This radical then adds to the aniline (B41778) derivative, followed by rearomatization to yield the arylsulfone product.

Table 2: Overview of Metal-Catalyzed Reactions of the 2,4,6-Trimethylbenzenesulfinate Moiety

| Catalyst | Reaction Type | Key Mechanistic Feature | Product Type |

| Palladium(II) | Addition to Nitriles | Desulfinative generation of Ar-Pd(II) | Aryl Ketones |

| Iron | Alkylative Cross-Coupling | Limited data for direct use of sulfinate | Alkylated Arenes (from aryl sulfonates) |

| Copper(II) | C-H Sulfonylation | Sulfonyl radical generation | Arylsulfones |

| Copper(II) | Masked Sulfinate Synthesis | Coupling with sulfonylation reagent | Sulfones |

Theoretical and Computational Chemistry

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the behavior of electrons in a molecule, which in turn governs its chemical and physical properties.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of computational chemistry due to its favorable balance between accuracy and computational cost.

A typical DFT investigation of sodium;2,4,6-trimethylbenzenesulfinate would involve optimizing the molecule's geometry to find its lowest energy conformation. This would provide key information on bond lengths, bond angles, and dihedral angles. Following geometry optimization, a frequency calculation would be performed to ensure the structure is a true minimum on the potential energy surface.

One relevant study on the parent compound, benzenesulfinic acid, utilized DFT to explore the rotational energy barrier of the sulfinic acid group. dss.go.th The findings indicated a lower energy requirement for the rotation of the sulfinic acid functionality compared to a carboxylic acid group, a property that could be influenced by the presence of methyl groups in the 2, 4, and 6 positions of the benzene (B151609) ring in the target compound. dss.go.th Such steric and electronic effects from the trimethyl substitution would be a key focus of a dedicated DFT study.

For the crystalline form of sodium;2,4,6-trimethylbenzenesulfinate, an analysis of its band structure and Density of States (DOS) would be crucial. The band structure describes the ranges of energy that an electron is allowed to have (energy bands) and the ranges of energy that it is forbidden from having (band gaps). The DOS provides information about the number of available electronic states at each energy level.

This analysis would reveal whether the crystalline material behaves as an insulator, semiconductor, or metal. The calculated band gap is a critical parameter that determines the electronic and optical properties of the material.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability.

A smaller HOMO-LUMO gap suggests higher reactivity. For sodium;2,4,6-trimethylbenzenesulfinate, FMO analysis would help in understanding its reactivity in the various chemical reactions it participates in, as noted in several synthetic chemistry studies. diva-portal.orgresearchgate.net The distribution of the HOMO and LUMO across the molecule would indicate the likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for Sodium;2,4,6-trimethylbenzenesulfinate (Note: The following data is illustrative and not based on actual published research.)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map plots the electrostatic potential onto the electron density surface of the molecule. Different colors represent different values of the electrostatic potential, with red typically indicating regions of negative potential (rich in electrons) and blue indicating regions of positive potential (poor in electrons).

For sodium;2,4,6-trimethylbenzenesulfinate, an MEP map would likely show a high negative potential around the oxygen atoms of the sulfinate group, indicating these are the most probable sites for interaction with the sodium cation and for electrophilic attack. The aromatic ring and methyl groups would exhibit different electrostatic potential characteristics, influencing the molecule's interactions with its environment.

Simulation of Optical Properties

Computational methods can also predict how a material will interact with light, which is essential for applications in optics and photonics.

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. They are crucial for technologies such as frequency conversion, optical switching, and data storage. Computational simulations can predict the NLO properties of a material, such as its first-order hyperpolarizability (β).

A computational study of the NLO properties of crystalline sodium;2,4,6-trimethylbenzenesulfinate would involve calculating the components of the hyperpolarizability tensor. A large value for β would suggest that the material has significant NLO activity and could be a candidate for NLO applications. The calculation would typically be performed using DFT or other advanced quantum chemical methods on the crystalline unit cell. The relationship between the electronic structure and the NLO response would also be a key area of investigation.

Table 2: Hypothetical Nonlinear Optical Properties for Sodium;2,4,6-trimethylbenzenesulfinate (Note: The following data is illustrative and not based on actual published research.)

| Property | Calculated Value |

|---|---|

| First-order hyperpolarizability (β) | 15 x 10⁻³⁰ esu |

Second Harmonic Generation (SHG) Response Simulations

Second Harmonic Generation (SHG) is a nonlinear optical (NLO) process where photons with the same frequency interacting with a nonlinear material are effectively "combined" to generate new photons with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. The efficiency of SHG is strongly dependent on the molecular structure and the crystalline symmetry of the material. For a material to exhibit SHG, it must lack a center of inversion.

Theoretical Understanding of Charge Transfer Mechanisms

Charge transfer (CT) phenomena are fundamental to understanding the electronic and optical properties of molecules. In sodium;2,4,6-trimethylbenzenesulfinate, intramolecular charge transfer within the 2,4,6-trimethylbenzenesulfinate anion is a key determinant of its properties. The sulfinate group (-SO₂⁻) acts as an electron-donating group, while the trimethyl-substituted benzene ring can act as a π-electron system.

Theoretical studies on similar aromatic anions have shown that the nature and extent of charge transfer can be elucidated by analyzing the molecular orbitals and the distribution of electron density. nih.govacs.org Computational methods such as Natural Bond Orbital (NBO) analysis and analysis of the frontier molecular orbitals (HOMO and LUMO) can provide a quantitative picture of charge distribution and transfer upon excitation. For the benzenesulfinate (B1229208) anion, studies have indicated a significant separation of charge in the aromatic ring due to the substitution, which influences its nonlinear optical properties. nih.govacs.org The methyl groups on the benzene ring in 2,4,6-trimethylbenzenesulfinate are electron-donating, which would further influence the electronic distribution and the charge transfer characteristics of the molecule.

First Hyperpolarizability Calculations

The first hyperpolarizability (β) is a measure of the nonlinear optical response of a single molecule and is a critical parameter for predicting the SHG efficiency of a material. Computational chemistry provides powerful tools to calculate this property. For the benzenesulfinate anion (Ph-SO₂⁻), a component of the title compound, first hyperpolarizability has been investigated using various levels of theory. nih.govacs.org

A study employing ab initio (HF, MP2) and DFT (B3LYP) methods with the 6-31+G(d,p) basis set has reported the static first hyperpolarizability (β) of the benzenesulfinate anion. The results from this study are summarized in the table below. The calculations revealed that the benzenesulfinate anion is highly polarizable in terms of both its polarizability (α) and its first hyperpolarizability (β). nih.govacs.org The large β value is attributed to the significant charge separation and bond length alternation within the aromatic ring system. nih.govacs.org These findings suggest that materials incorporating the benzenesulfinate anion could be promising candidates for second-order nonlinear optical applications.

| Method | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

| HF | 6.86 | 97.4 | 145 |

| MP2 | 7.32 | 108.3 | 289 |

| B3LYP | 7.21 | 106.7 | 258 |

| Data sourced from a computational study on aromatic anions. nih.govacs.org |

Terahertz (THz) Absorption Characteristics via Periodic DFT

Terahertz (THz) spectroscopy is a powerful technique for probing the low-frequency vibrational modes in crystalline materials, which are often associated with intermolecular interactions and collective lattice vibrations (phonons). Periodic Density Functional Theory (DFT) calculations are the primary computational tool for simulating and interpreting THz absorption spectra of solid-state materials. nih.govnih.gov

Mechanistic Insights from Computational Modeling

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. For compounds containing the sulfinate group, computational studies have provided valuable insights into their reactivity.

For instance, a computational study on the intramolecular homolytic substitution of sulfinates has been performed using ab initio and DFT methods. rsc.org This study investigated the reaction pathways for the formation of five-membered rings through the attack of an alkyl radical on the sulfur atom of the sulfinate group. The calculations predicted a smooth transition state with a near-collinear arrangement of the attacking and leaving radicals. Such computational analyses, which determine the activation energies and geometries of transition states, are crucial for understanding and predicting the chemical behavior of sulfinate-containing compounds like sodium;2,4,6-trimethylbenzenesulfinate in various chemical transformations.

Evaluation of Basis Set Effects on Calculated Properties

The choice of the basis set in a quantum chemical calculation is critical for obtaining accurate and reliable results. A basis set is a set of mathematical functions used to build molecular orbitals. The quality of the basis set can significantly impact the calculated geometric, electronic, and optical properties.

In the study of aromatic anions, including benzenesulfinate, the effect of the basis set has been implicitly evaluated by using different basis sets for different levels of theory. nih.govacs.org For instance, the standard 6-31+G(d,p) basis set, which includes diffuse and polarization functions, was employed for DFT and MP2 calculations to accurately describe the diffuse electron density of the anion and the polarization effects. nih.govacs.org Additional calculations were performed with the larger 6-311++G(3d,3p) basis set at the Hartree-Fock level to further assess the electronic properties. nih.govacs.org A systematic evaluation of various basis sets (e.g., Pople-style, correlation-consistent, etc.) on the calculated properties of sodium;2,4,6-trimethylbenzenesulfinate would be necessary to determine the optimal balance between computational cost and accuracy for predicting its specific characteristics.

Advanced Applications in Chemical Synthesis and Materials Science

Applications as Synthetic Precursors and Building Blocks

Sodium;2,4,6-trimethylbenzenesulfinate serves as a powerful building block in organic synthesis, primarily by acting as a source of the 2,4,6-trimethylbenzenesulfonyl (mesitylsulfonyl) group or related sulfur-containing moieties. Its stability and ease of handling make it a preferred reagent in numerous transformations.

Intermediates in Complex Organic Transformations

The reactivity of sodium;2,4,6-trimethylbenzenesulfinate allows it to be a key intermediate in multi-step synthetic sequences. It can be readily prepared from the corresponding sulfonyl chloride, which is a common starting point for introducing the mesityl group. researchgate.net The sulfinate can then be transformed into a variety of other functional groups, making it a pivotal connection point in the synthesis of complex molecules. For instance, the sulfinate group can be converted to sulfones, sulfonamides, and thiosulfonates, each of which can undergo further reactions. This versatility allows for the strategic introduction of the bulky and robust mesitylsulfonyl group, which can influence the steric and electronic properties of a target molecule.

Synthesis of Arylamines and Arylsulfonamides

A significant application of sodium;2,4,6-trimethylbenzenesulfinate is in the synthesis of arylsulfonamides. Arylsulfonamides are a critical class of compounds in medicinal chemistry and agrochemicals. The reaction of sodium;2,4,6-trimethylbenzenesulfinate with amines, often in the presence of an oxidizing agent, provides a direct route to N-substituted arylsulfonamides. researchgate.net For example, various primary and secondary amines can be sulfonylated with sodium arylsulfinates to yield the corresponding sulfonamides in good yields. rsc.org

While the direct synthesis of arylamines from sodium;2,4,6-trimethylbenzenesulfinate is not a primary application, the arylsulfonamides formed from it can serve as precursors to arylamines through subsequent deprotection or transformation steps. The robust nature of the sulfonamide bond allows it to be carried through various synthetic steps before being cleaved to reveal the amine functionality.

A representative reaction for the synthesis of arylsulfonamides is shown below:

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield | Reference |

| Sodium arylsulfinate | Amine | (n-C₄H₉)₄NBr, m-CPBA | N-Aryl/alkyl sulfonamide | 39-89% | researchgate.net |

| Sodium arylsulfinate | Amine | Electrochemical Oxidation | N-Aryl/alkyl sulfonamide | Good to high yields | rsc.org |

Formation of Organosulfur Compounds (e.g., Sulfones, Sulfides, Thiosulfonates)

Sodium;2,4,6-trimethylbenzenesulfinate is a cornerstone in the synthesis of a diverse array of organosulfur compounds.

Sulfones: The reaction of sodium;2,4,6-trimethylbenzenesulfinate with alkyl halides or other electrophiles is a classical and efficient method for the formation of sulfones. researchgate.net This transformation is a reliable way to create carbon-sulfur bonds.

Sulfides: While less direct than sulfone synthesis, sulfides can be formed from sodium arylsulfinates through reductive coupling reactions. These methods often employ a reducing agent to convert the sulfinate to a thiol or thiolate in situ, which then reacts with an electrophile.

Thiosulfonates: Thiosulfonates are readily synthesized from sodium;2,4,6-trimethylbenzenesulfinate. One approach involves the reaction of the sulfinate with a thiol in the presence of an oxidizing agent. Another method is the disproportionation of a sodium sulfinate, such as a close analog 2,3,5,6-tetramethylbenzene sodium sulfinate, which can be promoted by a Lewis acid like boron trifluoride diethyl etherate to yield the corresponding thiosulfonate. researchgate.net

A summary of reaction conditions for the synthesis of thiosulfonates is provided in the table below:

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield | Reference |

| Sodium arylsulfinate | Thiol | CuI-Phen·H₂O | Thiosulfonate | 40-96% | researchgate.net |

| Sodium arylsulfinate | Thiol | FeCl₃ | Thiosulfonate | 83-96% | researchgate.net |

| 2,3,5,6-tetramethylbenzene sodium sulfinate | - | BF₃·OEt₂ | Thiosulfonate | 76% | researchgate.net |

Utility in Site-Selective C-H Sulfonylation Reactions

The direct functionalization of C-H bonds is a major goal in modern organic synthesis as it offers a more atom-economical approach to building molecular complexity. Sodium;2,4,6-trimethylbenzenesulfinate has been utilized in C-H sulfonylation reactions, where a C-H bond is converted into a C-SO₂R bond. These reactions often proceed through a radical mechanism, where the sulfinate serves as a precursor to a sulfonyl radical. researchgate.net The steric bulk of the mesityl group can play a role in the regioselectivity of these reactions. For instance, the radical sulfonylation of phenols with sodium arylsulfinates has been shown to proceed efficiently. researchgate.net

Participation in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and convergence. Sodium arylsulfinates, including by extension sodium;2,4,6-trimethylbenzenesulfinate, have been successfully employed in various MCRs. sigmaaldrich.com For example, they can participate in copper-catalyzed three-component reactions with terminal alkynes and sulfonyl azides to synthesize N-sulfonylketenimine derivatives. researchgate.net The ability of the sulfinate to act as a nucleophile or a radical precursor under different conditions makes it a versatile component in the design of novel MCRs.

Applications in Advanced Materials

While the direct incorporation of sodium;2,4,6-trimethylbenzenesulfinate into the final structure of advanced materials is not widely documented, its role as a precursor to molecules with significant applications in materials science is noteworthy. The 2,4,6-trimethylbenzoyl moiety, a key feature of this compound, is found in a class of highly efficient photoinitiators used in polymerization.

Specifically, phosphinate analogs such as lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) and sodium phenyl-2,4,6-trimethylbenzoylphosphinate (TPO-Na) are water-soluble photoinitiators. researchgate.netnih.gov Upon exposure to light, these compounds undergo cleavage to generate radical species that can initiate the polymerization of monomers. researchgate.net The 2,4,6-trimethylbenzoyl radical is a key reactive intermediate in this process.

The water solubility of these initiators makes them particularly useful for applications in aqueous systems, such as in the fabrication of hydrogels for biomedical applications and in 3D bioprinting. sigmaaldrich.com The low cytotoxicity of some of these photoinitiators is also a significant advantage in these fields. nih.gov

Given that sodium;2,4,6-trimethylbenzenesulfinate contains the same 2,4,6-trimethylbenzoyl structural unit, it represents a potential precursor for the synthesis of novel photoinitiators. The sulfinate group could be chemically modified to create new initiator systems with tailored properties, such as different absorption wavelengths or solubility profiles. The steric hindrance provided by the three methyl groups on the aromatic ring is a crucial feature that influences the reactivity and stability of the generated radicals, a principle that would also apply to new initiators derived from sodium;2,4,6-trimethylbenzenesulfinate.

Development of Nonlinear Optical (NLO) Materials (e.g., DSTMS crystals)

The 2,4,6-trimethylbenzenesulfonate (B281753) anion, derived from its sodium salt, is a key constituent of the novel organic nonlinear optical (NLO) crystal, 4-N,N-dimethylamino-4'-N'-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS). optica.orgresearchgate.net In the DSTMS crystal, this anion is paired with a positively charged stilbazolium chromophore. optica.orgresearchgate.net The function of the counter-ion is to disrupt the natural tendency of the chromophores to crystallize in an antiparallel manner, thereby enabling the bulk material to exhibit strong second-order NLO properties. optica.orgresearchgate.net DSTMS has emerged as a highly promising material, demonstrating superior crystal growth characteristics compared to its well-known counterpart, DAST (4-N,N-dimethylamino-4'-N'-methyl-stilbazolium tosylate). optica.orgresearchgate.net Researchers have successfully grown large, high-optical-quality bulk single crystals of DSTMS, exceeding 3 × 3 × 0.2 cm³, from methanol (B129727) solutions due to its higher solubility. optica.orgcapes.gov.br

Organic NLO crystals like DSTMS are particularly effective for generating terahertz (THz) radiation through a process called optical rectification. rp-photonics.comharvard.edu This process involves passing an intense, ultrashort laser pulse through the NLO crystal, which generates a nonlinear polarization that follows the intensity envelope of the optical pulse. harvard.edu The resulting emission is a broadband, few-cycle THz pulse. harvard.edu

The efficiency of THz generation depends on several material properties, including a high second-order nonlinear optical susceptibility and the potential for velocity matching between the optical pump pulse and the generated THz wave. researchgate.net Organic crystals such as DSTMS are advantageous because they possess very strong nonlinearities and relatively low dielectric constants, which facilitates this velocity matching. researchgate.netrp-photonics.com DSTMS, in particular, exhibits a very high second-order nonlinear optical activity, with its largest tensor element, d₁₁₁, measured to be comparable to that of DAST. optica.orgresearchgate.net This strong nonlinearity allows for efficient THz conversion even at moderate optical fluences, making DSTMS a superior material for applications in THz generation and multi-THz generation. rp-photonics.comwavequanta.com The process is noted for its potential to achieve high optical-to-THz energy conversion efficiencies, reported to be between 1-3% in a simple collinear scheme with DSTMS. wavequanta.com

The linear optical properties of DSTMS have been thoroughly investigated to determine its suitability for various optical applications. The principal refractive indices have been measured across a broad wavelength range from 0.6 to 1.6 µm. optica.orgresearchgate.net A significant finding is the large birefringence of DSTMS, with a value (Δn) of approximately 0.5. researchgate.net Birefringence is a critical property for achieving phase-matching in frequency conversion processes.

Furthermore, the material shows good transparency in the near-infrared region, which is essential for handling high-power laser pulses used in THz generation. The linear absorption coefficients for light polarized along the different dielectric axes have been measured, showing low absorption (α < 0.7 cm⁻¹) in the telecommunication wavelength window around 1.55 µm. researchgate.net This combination of high NLO activity, significant birefringence, and low absorption in key wavelength ranges underscores the potential of DSTMS crystals for various applications in nonlinear optics. optica.orgresearchgate.net

Table 1: Optical Properties of DSTMS Crystals

| Property | Value | Wavelength | Citation |

| Nonlinear Optical Coefficient (d₁₁₁) | 214 ± 20 pm/V | 1.9 µm | researchgate.net |

| Nonlinear Optical Coefficient (d₁₂₂) | 32 ± 4 pm/V | Not Specified | optica.org |

| Nonlinear Optical Coefficient (d₂₁₂) | 25 ± 3 pm/V | Not Specified | optica.org |

| Birefringence (Δn) | ~ 0.5 | 1.55 µm | researchgate.net |

| Absorption Coefficient (α) | < 0.7 cm⁻¹ | 1.55 µm | researchgate.net |

| Melting Point | 250°C | N/A | wavequanta.com |

Utilization as Thermo-Responsive Ionic Liquid Draw Solutes in Forward Osmosis

The 2,4,6-trimethylbenzenesulfonate anion is also a key component in the synthesis of thermo-responsive ionic liquids (ILs) used as draw solutes in forward osmosis (FO) for desalination. mdpi.com FO is a membrane-based separation process driven by an osmotic pressure gradient between a high-concentration draw solution and a low-concentration feed solution (like seawater). nih.gov An ideal draw solute generates high osmotic pressure and can be easily and efficiently regenerated after drawing water from the feed. nih.govresearchgate.net

Ionic liquids incorporating the 2,4,6-trimethylbenzenesulfonate anion have been shown to be effective draw solutes. For instance, tetrabutylammonium (B224687) 2,4,6-trimethylbenzenesulfonate has been demonstrated to generate a significant osmotic pressure of approximately 58.92 bars at a 2 M concentration. researchgate.net This high osmotic potential is crucial for driving water flux across the FO membrane. In desalination tests using this IL to treat a 0.6 M NaCl feed (simulating seawater), a water flux (Jv) of around 3.72 L m⁻² h⁻¹ was achieved. researchgate.net A critical performance metric is the low reverse solute flux (Js), which was measured to be less than 0.004 mol m⁻² h⁻¹, indicating minimal loss of the draw solute into the feed solution. researchgate.net Similarly, a 20 wt% aqueous solution of tetrabutylphosphonium (B1682233) 2,4,6-trimethylbenzenesulfonate ([TBP][TMBS]) also shows promise as a draw solute. nih.gov

The design of effective thermo-responsive draw solutes hinges on balancing hydrophilicity and hydrophobicity to control the IL's miscibility with water as a function of temperature. nih.govtaylors.edu.my Many of these ILs exhibit Lower Critical Solution Temperature (LCST) behavior: they are soluble in water at lower temperatures but become insoluble and phase-separate upon heating above a specific cloud point temperature. mdpi.comnih.gov

The molecular structure of the anion plays a critical role in tuning this thermo-responsive property. By increasing the number of methyl groups on the benzenesulfonate (B1194179) anion (from benzenesulfonate to 4-methylbenzenesulfonate, to 2,4-dimethylbenzenesulfonate, and finally to 2,4,6-trimethylbenzenesulfonate), the hydrophobicity of the anion increases. mdpi.com This increased hydrophobicity leads to a lower LCST. For example, while tetrabutylphosphonium benzenesulfonate is not thermo-responsive, the corresponding 2,4,6-trimethylbenzenesulfonate IL ([TBP][TMBS]) has an LCST of approximately 21°C at a 20 wt% concentration. nih.gov This principle allows for the precise design of ILs that can be separated from water using low-grade waste heat. mdpi.com

Table 2: Forward Osmosis Performance of Ionic Liquids with 2,4,6-trimethylbenzenesulfonate Anion

| Ionic Liquid | Concentration | Feed Solution | Water Flux (Jv) | Reverse Solute Flux (Js) | LCST / Cloud Point | Recovery Method | Citation |

| Tetrabutylammonium 2,4,6-trimethylbenzenesulfonate | 2 M | Deionized Water | ~12.3 L m⁻² h⁻¹ | <0.006 mol m⁻² h⁻¹ | 57°C | Thermal precipitation at 60°C | researchgate.net |

| Tetrabutylammonium 2,4,6-trimethylbenzenesulfonate | 2 M | 0.6 M NaCl | ~3.72 L m⁻² h⁻¹ | ~0.004 mol m⁻² h⁻¹ | 57°C | Thermal precipitation at 60°C | researchgate.net |

| Tetrabutylphosphonium 2,4,6-trimethylbenzenesulfonate ([TBP][TMBS]) | 20 wt% | Not Specified | Not Specified | Not Specified | ~21°C | Heating above LCST | nih.gov |

Future Directions and Emerging Research Challenges

Exploration of Undiscovered Mechanistic Pathways